3-Ethoxycyclohept-2-en-1-one
Description
3-Ethoxycyclohept-2-en-1-one is a seven-membered cyclic enone derivative featuring an ethoxy (-OCH₂CH₃) substituent at the 3-position. Its molecular formula is C₉H₁₂O₂, with a molecular weight of 152.19 g/mol. The compound belongs to the class of medium-sized cyclic ketones, which are of interest in organic synthesis due to their conformational flexibility and reactivity. The ethoxy group contributes to its electronic and steric properties, influencing its solubility, stability, and interaction with other molecules.
Properties
CAS No. |
86616-78-6 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-ethoxycyclohept-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-2-11-9-6-4-3-5-8(10)7-9/h7H,2-6H2,1H3 |
InChI Key |
CVOGBHWKYXUUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)CCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-ethoxycyclohept-2-en-1-one can be contextualized against related cyclic enones. Below is a comparative analysis based on ring size, substituent effects, and physicochemical properties:
Table 1: Structural and Physicochemical Comparison
*Estimated based on homologous series trends.
Key Observations
Ring Size Effects: Conformational Flexibility: Larger rings (e.g., cycloheptenone) exhibit greater conformational flexibility compared to smaller analogs (cyclopentenone or cyclohexenone). This impacts reactivity; for example, cycloheptenones may undergo ring-opening reactions more readily due to reduced strain . Thermal Stability: The boiling point of 3-ethoxycyclohept-2-en-1-one is estimated to be higher than its cyclohexenone analog, reflecting increased molecular weight and van der Waals interactions.
Substituent Effects: Ethoxy vs. Hydroxy Groups: The ethoxy group in 3-ethoxycyclohept-2-en-1-one reduces polarity compared to hydroxy-substituted analogs (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one), resulting in lower water solubility. Ethoxy derivatives are typically more lipophilic, enhancing compatibility with organic solvents . Electronic Effects: The electron-donating ethoxy group activates the enone system toward nucleophilic attacks, though steric hindrance in the seven-membered ring may moderate this effect .
Reactivity and Applications: Cyclohexenone derivatives (e.g., 3-ethoxycyclohex-2-en-1-one) are widely used in Diels-Alder reactions, whereas larger rings like cycloheptenones may favor alternative pathways, such as conjugate additions or photochemical rearrangements. Hydroxy-substituted cyclopentenones (e.g., 3-ethyl-2-hydroxycyclopent-2-en-1-one) are more reactive in hydrogen-bonding environments, making them suitable for catalysis or biomolecular interactions .
Research Findings and Limitations
- Spectroscopic Data: Cycloheptenones typically exhibit carbonyl IR stretches at ~1680–1700 cm⁻¹, slightly downshifted compared to cyclohexenones (~1710 cm⁻¹) due to reduced ring strain. Ethoxy substituents may further lower this value by resonance effects .
- Standard precautions for enones (e.g., avoiding inhalation) are recommended.
- Synthetic Utility: Medium-sized cyclic enones are understudied compared to five- or six-membered analogs, highlighting opportunities for research into their unique reactivity and applications.
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